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A Comparative Analysis of a Novel Gene Therapy and its Impact on Mutant and Wild-Type
Huntingtin Protein

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by a
mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin
protein (mHTT).[1][2] While the elimination of MHTT is the primary therapeutic goal, the impact
of concurrently lowering the normal, or wild-type, huntingtin protein (WwtHTT) remains a critical
area of investigation. AMT-130, a gene therapy developed by uniQure, employs a non-selective
strategy, reducing both forms of the protein.[1] This guide provides a detailed comparison of
AMT-130's mechanism and clinical performance against other huntingtin-lowering strategies,
with a focus on its effect on non-mutant huntingtin.

AMT-130: Mechanism of Action

AMT-130 is an adeno-associated virus serotype 5 (AAV5) based gene therapy designed for a
one-time administration directly into the brain.[3] The AAV5 vector delivers a transgene
encoding an engineered microRNA (miRNA) that specifically targets exon 1 of the human
huntingtin mRNA. This targeting leads to the cleavage and subsequent degradation of the
huntingtin mRNA before it can be translated into protein. Because the miRNA sequence targets
a region present in both mutant and wild-type huntingtin mMRNA, AMT-130 non-selectively
lowers the production of both proteins.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15563116?utm_src=pdf-interest
https://huntingtonsdiseasenews.com/news/gene-therapy-amt-130-slows-huntingtons-progression-75-percent/
https://economictimes.indiatimes.com/news/international/us/huntingtons-disease-historic-breakthrough-gene-therapy-slows-progression-by-75-in-first-successful-human-trial-blocking-the-toxic-brain-protein-behind-the-illness/articleshow/124099862.cms?from=mdr
https://huntingtonsdiseasenews.com/news/gene-therapy-amt-130-slows-huntingtons-progression-75-percent/
https://en.hdbuzz.net/the-first-domino-falls-amt-130-gene-therapy-slows-huntingtons-in-landmark-trial/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Striatal Neuron

Click to download full resolution via product page
Figure 1: AMT-130 Mechanism of Action.

Clinical Performance of AMT-130

AMT-130 has been evaluated in Phase I/l clinical trials (NCT04120493 and NCT05243017)
involving patients with early-manifest Huntington's disease. The trials assessed the safety,
tolerability, and efficacy of a single, MRI-guided stereotactic infusion of AMT-130 into the
striatum.

Impact on Huntingtin Protein and Neurodegeneration
Markers

The primary biomarker for target engagement was the level of mHTT in the cerebrospinal fluid
(CSF). Data from the low-dose cohort showed a significant reduction in this marker.
Furthermore, levels of neurofilament light chain (NfL), a key indicator of neuronal damage,
were also favorably impacted.
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Clinical Efficacy Endpoints

Clinical progression in treated participants was compared to a propensity-matched external

control group from the Enroll-HD natural history study. The high-dose group showed a

significant slowing of disease progression across multiple key clinical scales.

o High-Dose
Clinical . . .
. Timepoint AMT-130 vs. p-value Citation
Endpoint
Control
75% slowing of
cUHDRS 36 Months ] 0.003
progression
Total Functional 60% slowing of
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Capacity (TFC) progression
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Reading Test progression
Symbol Digit 88% slowing of
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Total Motor 59% slowing of
36 Months 0.174
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Comparison with Alternative Huntingtin-Lowering

Therapies
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The strategy of lowering huntingtin protein is not unique to AMT-130. Several other approaches

have been investigated, with varying mechanisms and outcomes. The key distinction lies in

allele selectivity—whether a drug targets only the mutant HTT allele or both mutant and wild-

type alleles.
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) disease
AAV Gene mediated ) )
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halted;
] RNase-H ]
Antisense _ patients on
] ] ] mediated ) )
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WVE-003 Oligonucleoti on mutant ) o )
selective clinical trials.
de (ASO) allele
Branaplam, Oral Small Splicing ] Currently in
) Non-selective o )
PTC518 Molecules modulation clinical trials.

The divergent outcomes between AMT-130 and the non-selective ASO tominersen raise

important questions. While both aim to lower total huntingtin, the failure of tominersen

suggested that broad, non-selective suppression of wild-type huntingtin via an ASO

administered into the CSF could be detrimental. The success of AMT-130, thus far, may be

attributable to its one-time, localized delivery directly to the most affected brain regions

(striatum), potentially leading to a different level and distribution of huntingtin suppression

compared to repeated, widespread ASO administration. However, the long-term consequences

of lowering wild-type huntingtin, which is crucial for various cellular functions including

neuroprotection, are still not fully understood.
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Figure 2: Allele-Selective vs. Non-Selective Logic.

Experimental Protocols
AMT-130 Phase I/ll Clinical Trial (NCT04120493)

« Study Design: A multi-center, open-label (for treatment arm) and sham-surgery controlled (for
control arm) Phase I/1l study to evaluate the safety and efficacy of AMT-130.

« Participant Population: Adults (ages 25-65) with early-manifest Huntington's disease,
confirmed by a CAG repeat length of 240, and specific criteria for Total Functional Capacity
(TFC) and striatal volume.

¢ Intervention: A single administration of AMT-130 via MRI-guided, convection-enhanced
stereotactic neurosurgical delivery. The infusion targets the caudate and putamen bilaterally.
Two dose levels (low and high) were investigated.

e Primary Endpoints: Safety and tolerability of the procedure and the gene therapy.
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e Secondary & Exploratory Endpoints:

o Biomarkers: Measurement of mHTT and NfL in cerebrospinal fluid (CSF) at various time
points post-treatment.

o Clinical Scales: Assessment of disease progression using the composite Unified
Huntington's Disease Rating Scale (CUHDRS), Total Functional Capacity (TFC), Total
Motor Score (TMS), and cognitive tests like the Symbol Digit Modalities Test (SDMT) and
Stroop Word Reading Test.

o Imaging: Volumetric MRI to assess brain atrophy.

Bioanalytical Methods

o CSF Analysis: CSF samples were collected via lumbar puncture at baseline and subsequent
follow-up visits.

o mHTT Quantification: An immunoassay was used to measure the concentration of mHTT
protein in CSF samples.

o NfL Quantification: An immunoassay (e.g., Simoa) was used to measure NfL concentration in
CSF as a marker of axonal injury.

Conclusion

The clinical data for AMT-130 presents compelling evidence that a non-selective, one-time
gene therapy can significantly slow the progression of Huntington's disease. The observed
reduction in CSF mHTT confirms target engagement, while the stabilization of NfL and
favorable outcomes on clinical scales suggest a meaningful, disease-modifying effect.

However, the non-selective nature of AMT-130 means it also reduces the essential wild-type
huntingtin protein. While the current data up to 36 months is promising and appears safe, the
long-term consequences of this reduction remain unknown and warrant continued monitoring.
The success of this localized, AAV-mediated approach, in contrast to the failure of a non-
selective ASO, highlights that the method of delivery and the resulting expression profile are
critical factors in the therapeutic calculus of huntingtin-lowering. Future research will need to
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continue to weigh the clear benefit of reducing toxic mHTT against the potential risks of
diminishing its neuroprotective wild-type counterpart.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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